molecular formula C11H17N3O3 B2892968 ethyl 3-carbamoyl-1-(2-methylpropyl)-1H-pyrazole-5-carboxylate CAS No. 1946823-69-3

ethyl 3-carbamoyl-1-(2-methylpropyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2892968
CAS No.: 1946823-69-3
M. Wt: 239.275
InChI Key: CJZUANVBAYDJTG-UHFFFAOYSA-N
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Description

ethyl 3-carbamoyl-1-(2-methylpropyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative, a class of compounds known for their diverse biological and chemical properties Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-carbamoyl-1-(2-methylpropyl)-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with β-keto esters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include the formation of intermediate compounds, followed by cyclization and esterification reactions. The process is optimized for high yield and purity, often involving purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-carbamoyl-1-(2-methylpropyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-carbamoyl-1-(2-methylpropyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 3-carbamoyl-1-(2-methylpropyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-carbamoyl-2-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-17-11(16)9-5-8(10(12)15)13-14(9)6-7(2)3/h5,7H,4,6H2,1-3H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZUANVBAYDJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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